2,4,6-Tris(4-chlorophenyl)-1,3,5-trithiane
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Overview
Description
2,4,6-Tris(4-chlorophenyl)-1,3,5-trithiane is an organic compound characterized by the presence of three 4-chlorophenyl groups attached to a 1,3,5-trithiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-chlorophenyl)-1,3,5-trithiane typically involves the reaction of 4-chlorobenzaldehyde with elemental sulfur and a suitable catalyst under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the trithiane ring. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(4-chlorophenyl)-1,3,5-trithiane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,4,6-Tris(4-chlorophenyl)-1,3,5-trithiane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,4,6-Tris(4-chlorophenyl)-1,3,5-trithiane exerts its effects involves interactions with molecular targets and pathways within biological systems. The compound’s structure allows it to interact with specific enzymes or receptors, potentially leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tris(4-bromophenyl)-1,3,5-trithiane
- 2,4,6-Tris(4-methylphenyl)-1,3,5-trithiane
- 2,4,6-Tris(4-nitrophenyl)-1,3,5-trithiane
Uniqueness
2,4,6-Tris(4-chlorophenyl)-1,3,5-trithiane is unique due to the presence of chlorophenyl groups, which impart distinct electronic and steric properties
Properties
CAS No. |
50743-13-0 |
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Molecular Formula |
C21H15Cl3S3 |
Molecular Weight |
469.9 g/mol |
IUPAC Name |
2,4,6-tris(4-chlorophenyl)-1,3,5-trithiane |
InChI |
InChI=1S/C21H15Cl3S3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12,19-21H |
InChI Key |
SRNGKVXXOZXJCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2SC(SC(S2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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